3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
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Description
3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C21H24BrFN2O and its molecular weight is 419.338. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds similar in structure have been designed and synthesized for their potential antibacterial and antifungal activities. For example, novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their derivatives displayed in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).
Fluorescent Properties
The fluorescent property of imidazo[1,2-a]pyridines and pyrimidines, which share a partial structural similarity with the compound , has been studied for potential applications as biomarkers and photochemical sensors. These compounds show enhanced fluorescence intensity under certain conditions, suggesting their use in detecting and imaging applications (Velázquez-Olvera et al., 2012).
Pharmacokinetic Studies
Although not directly related to the compound , studies on similar compounds, like fazadinium bromide, have investigated their pharmacokinetics and biological effects, highlighting the importance of understanding how these compounds behave in biological systems (Pastorino Am, 1978).
Organic Fluorophores Synthesis
Research has also focused on the synthesis of π-conjugated organic fluorophores containing imidazo[1,2-a]azepin cores, demonstrating their potential in developing new materials with interesting optical properties (Shahrokhi & Zhao, 2019).
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN2O.BrH/c1-16-6-12-19(13-7-16)23-15-21(25,17-8-10-18(22)11-9-17)24-14-4-2-3-5-20(23)24;/h6-13,25H,2-5,14-15H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTLJEOUXUVQLW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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